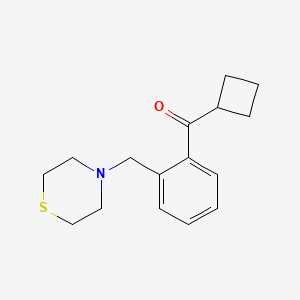
2-Ethyl-5(6)-methylpyrazine
概要
説明
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Alkylpyrazines like 2,3-dimethylpyrazine and 2,6-dimethylpyrazine are responsible for the nutty smells of roasted peanuts and baked bread .
Synthesis Analysis
Pyrazines can be synthesized through several methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of pyrazines is characterized by a six-membered ring with two nitrogen atoms at opposite positions. The exact structure of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups .Chemical Reactions Analysis
One study found that the catalytic oxidation rate of 2-ethyl-5,6,7,8-tetrahydro-9,10-anthrahydroquinone (ETHAHQ) using oxygen in a stirred reactor was studied .Physical And Chemical Properties Analysis
Pyrazines are generally small, volatile molecules. They are fairly soluble in water and lipophilic . The exact physical and chemical properties of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups.科学的研究の応用
1. Role in Pronghorn Secretions
2-Ethyl-3-methylpyrazine has been identified as a major component in the subauricular and median gland secretions from rutting, male pronghorns, Antilocapra americana. This study highlights its biological significance in the animal kingdom (Wood, 2011).
2. Synthesis from Cyclocondensation
Research on the synthesis of 2-methylpyrazine through the catalytic reaction of ethylene diamine and propylene glycol is significant. This process, involving alumina supported copper catalysts, emphasizes the chemical versatility of pyrazine derivatives (Jing et al., 2008).
3. Antibacterial Activity of Derivatives
The synthesis and assessment of 5-methylpyrazine-2-carbohydrazide derivatives for in-vitro antibacterial activity against various strains demonstrate the potential pharmaceutical applications of pyrazine derivatives (Makhija, 2009).
4. Alarm and Electroantennogram Activities
2-Ethyl-3,6-dimethylpyrazine (EDMP), related to 2-Ethyl-5(6)-methylpyrazine, has been studied for its alarm pheromone component in red imported fire ants. This research is crucial for understanding insect communication and behavior (Li et al., 2018).
5. Crystal Structure Analysis
Studies on the crystal structure of related pyrazine derivatives, like 1-cyclopropyl-2-ethyl-5-fluoro-6- (4-methylpiperazin-1-yl)-1H-benzimidazole, contribute to a deeper understanding of molecular conformations and interactions, which is vital in drug design and materials science (Ozbey et al., 2001).
6. Mechanistic Study in Catalysis
The mechanistic study of the cyclization of ethylenediamine (ED) and propyleneglycol (PG) to 2-methylpyrazine, involving TPD-TPR-MS techniques, provides insights into complex chemical reactions and catalysis (Forni & Pollesel, 1991).
7. Stable Isotope Dilution Assays
The synthesis of deuterium-labeled alkylpyrazines for use in stable isotope dilution assays (SIDA) highlights the application of pyrazine derivatives in accurate and precise quantitation of aroma components in complex food matrices (Fang & Cadwallader, 2013).
8. Photochemical Reactions
Research on the photochemical dimerization of pyrazine derivatives in the solid state but not in solution contributes to the field of photochemistry and material science, providing insights into molecular interactions and reactivity under different conditions (Kaftory, 1984).
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of pyrazine, a class of compounds known for their aromatic and diverse nature
Mode of Action
Pyrazine derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-Ethyl-5(6)-methylpyrazine with its targets and the resulting changes are areas for future investigation.
Biochemical Pathways
Pyrazine derivatives can potentially interfere with various biochemical pathways, depending on their specific structures and targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-5(6)-methylpyrazine are not well-documented. Understanding these properties is crucial for determining the bioavailability of the compound. Future research should focus on investigating these pharmacokinetic properties .
Result of Action
Given the diverse nature of pyrazine derivatives, the effects could potentially be wide-ranging
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action . Future studies should consider these factors when investigating the compound’s mechanism of action.
特性
IUPAC Name |
2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIQJDXHDKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36731-41-6 | |
| Record name | 2-ethyl-5(or6)-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-Ethyl-5(6)-methylpyrazine and its isomers?
A1: 2-Ethyl-5(6)-methylpyrazine (EMP) is a mixture of two isomers: 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP). While not as potent as 2-ethyl-3,6-dimethylpyrazine (EDMP), a known alarm pheromone component in fire ants, both 2E6MP and 2E5MP demonstrate comparable electrophysiological and behavioral alarm activity in fire ants (Solenopsis invicta Buren) []. This suggests that both isomers might play a role in chemical communication and alarm signaling within this species.
Q2: How can the isomers of 2-Ethyl-5(6)-methylpyrazine be separated and identified?
A2: High-performance liquid chromatography (HPLC) effectively separates the 2E6MP and 2E5MP isomers using a chiral stationary phase (Chiralpak AD-H) column. Both cyclohexane/isopropanol and hexane/isopropanol mobile phases achieve separation, with a 99:1 ratio optimal for semi-preparative isolation []. Structural confirmation of the isolated isomers relies on two-dimensional nuclear magnetic resonance spectroscopy (2D-NMR), specifically 2D-HSQC and 2D-HMBC techniques. The 2D-HMBC spectra differentiate the isomers by revealing distinct methine C–H correlations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



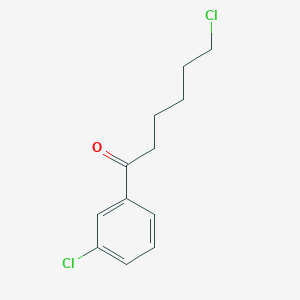
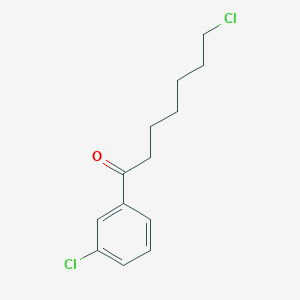

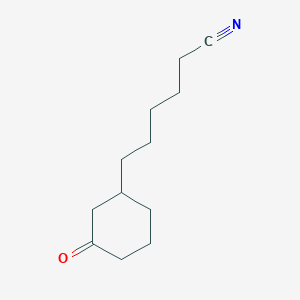



![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)

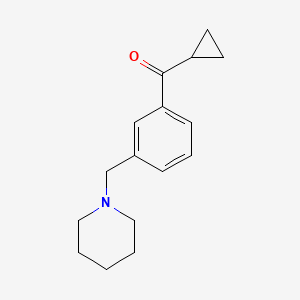
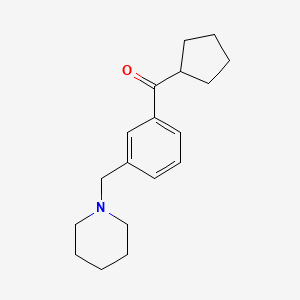
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)
